Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound and its analogues have been studied extensively for their biological activities, which include inhibition of transcription factors such as AP-1 and NF-κB, gastric antisecretion activity, and antioxidant properties. The following analysis will delve into the details of the studies conducted on this compound, exploring its mechanism of action and applications in different domains.
The compound ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been synthesized and tested for their ability to inhibit AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. Structure-activity relationship (SAR) studies have identified a novel and potent inhibitor within this series, which could have significant implications for the treatment of diseases where these transcription factors are dysregulated1 4.
Another study focused on the gastric antisecretion activity of a related compound, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which acts as an H+/K(+)-ATPase inhibitor. The mechanism was explored by investigating its reaction with thiols in acidic conditions, revealing a unique adduct formation that differs from the reaction mechanisms of common H+/K(+)-ATPase inhibitors like omeprazole or lansoprazole2.
The inhibition of AP-1 and NF-κB by ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate suggests potential therapeutic applications in conditions where these transcription factors play a role, such as inflammation, cancer, and autoimmune diseases1 4.
The antisecretory action of the benzimidazole derivative indicates a potential use in the treatment of gastric ulcers and related gastrointestinal disorders by inhibiting H+/K(+)-ATPase, which is essential for gastric acid secretion2.
Novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates have been synthesized and shown to possess significant antioxidant activity. These compounds were identified as potential neuroprotective agents that could penetrate the blood-brain barrier, suggesting their use in the treatment of oxidative stress-related neurological disorders5.
A related pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate, has been synthesized and found to exhibit both in vitro antioxidant and in vivo radioprotective activities, indicating its potential as a protective agent against oxidative damage from ionizing radiation6.
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been developed as a new prototype with oral antiallergy activity. It has shown to be more potent than disodium cromoglycate in animal models, suggesting its potential as an orally active antiallergy agent7.
The compound has also been involved in the synthesis of other chemical entities, such as 2,3,4,8-tetrahydro-2,4-dioxopyrido[2,3-d]-pyrimidines, which have been synthesized through condensation reactions. These compounds have undergone interesting rearrangements during hydrolysis, which could be of interest in synthetic organic chemistry8.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7